molecular formula C13H21BClNO2 B13641298 (3-(Azepan-1-ylmethyl)phenyl)boronic acid hydrochloride

(3-(Azepan-1-ylmethyl)phenyl)boronic acid hydrochloride

Cat. No.: B13641298
M. Wt: 269.58 g/mol
InChI Key: MVBKIFCFHVQUBU-UHFFFAOYSA-N
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Description

{3-[(azepan-1-yl)methyl]phenyl}boronic acid hydrochloride: is an organoboron compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with an azepane moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of {3-[(azepan-1-yl)methyl]phenyl}boronic acid hydrochloride typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The boronic acid group can undergo oxidation to form boronic esters or borates.

    Reduction: Reduction reactions can convert the boronic acid group to a borane.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine.

Major Products:

    Oxidation: Boronic esters or borates.

    Reduction: Borane derivatives.

    Substitution: Halogenated phenyl derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: Used as a catalyst in various organic reactions, including cross-coupling reactions.

    Synthesis: Employed in the synthesis of complex organic molecules.

Biology:

    Bioconjugation: Utilized in the conjugation of biomolecules for imaging and diagnostic purposes.

    Drug Delivery: Explored as a component in drug delivery systems due to its ability to form reversible covalent bonds with diols.

Medicine:

    Therapeutics: Investigated for its potential therapeutic applications, including as an anticancer agent.

Industry:

    Materials Science: Used in the development of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of {3-[(azepan-1-yl)methyl]phenyl}boronic acid hydrochloride involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, including drug delivery and bioconjugation. The boronic acid group interacts with molecular targets through the formation of boronate esters, which can modulate the activity of enzymes and other proteins.

Comparison with Similar Compounds

Uniqueness: The presence of the azepane moiety in {3-[(azepan-1-yl)methyl]phenyl}boronic acid hydrochloride imparts unique properties, such as enhanced solubility and the ability to form stable complexes with various biomolecules. This makes it particularly useful in biological and medicinal applications.

Properties

Molecular Formula

C13H21BClNO2

Molecular Weight

269.58 g/mol

IUPAC Name

[3-(azepan-1-ylmethyl)phenyl]boronic acid;hydrochloride

InChI

InChI=1S/C13H20BNO2.ClH/c16-14(17)13-7-5-6-12(10-13)11-15-8-3-1-2-4-9-15;/h5-7,10,16-17H,1-4,8-9,11H2;1H

InChI Key

MVBKIFCFHVQUBU-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC=C1)CN2CCCCCC2)(O)O.Cl

Origin of Product

United States

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